4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
A series of novel pyrimidine derivatives containing urea moiety were designed and synthesized . The reactions of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen substituted molecules in extraordinary yields, because of electronic effects .Scientific Research Applications
Agrochemical Industry Applications
Trifluoromethyl pyrimidine derivatives are used in the agrochemical industry for their pest control properties. They are considered superior to traditional phenyl-containing insecticides due to the presence of fluorine and pyridine structures .
Pharmaceutical Industry Applications
These compounds are also utilized in the pharmaceutical industry. For example, some derivatives have been evaluated for their antiproliferative activity against various human tumor cell lines, indicating potential use as anti-tumor drugs .
Antifungal and Insecticidal Agents
Trifluoromethyl pyrimidine derivatives have shown potential as effective antifungal and insecticidal agents for crop protection .
Anti-inflammatory Activities
Some derivatives have been recognized as NF-κB and AP-1 inhibitors, which are important in the inflammatory response. They have been noted to inhibit levels of IL-2 and IL-8 .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are used in the pharmaceutical industry . They are often involved in the protection of crops from pests .
Mode of Action
It’s worth noting that pyrimidine derivatives are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
properties
IUPAC Name |
4-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-2-5(3-8)13-6(12-4)7(9,10)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRXAIGCSQRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.